molecular formula C28H25FN2O5 B2984290 2-[3-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE CAS No. 866590-47-8

2-[3-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE

Cat. No.: B2984290
CAS No.: 866590-47-8
M. Wt: 488.515
InChI Key: QVADVGQKEGTLSM-UHFFFAOYSA-N
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Description

2-[3-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C28H25FN2O5. This compound is known for its unique structural features, which include a quinoline core, ethylbenzoyl, dimethoxy, and fluorophenyl groups.

Preparation Methods

The synthesis of 2-[3-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

2-[3-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

2-[3-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-[3-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O5/c1-4-17-5-7-18(8-6-17)27(33)22-15-31(16-26(32)30-20-11-9-19(29)10-12-20)23-14-25(36-3)24(35-2)13-21(23)28(22)34/h5-15H,4,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVADVGQKEGTLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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